(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198391
InChI: InChI=1S/C9H14N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5,7,12H,1-4,6H2,(H,10,11)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC18198391

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name [5-(oxan-4-yl)-1H-pyrazol-4-yl]methanol
Standard InChI InChI=1S/C9H14N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5,7,12H,1-4,6H2,(H,10,11)
Standard InChI Key RNIXLVYTDBVCKN-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=C(C=NN2)CO

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 5-position with a tetrahydro-2H-pyran-4-yl group. The tetrahydropyran moiety is a six-membered oxygen-containing ring in its fully saturated form, contributing to the molecule’s stereoelectronic profile.

Key Structural Attributes:

  • Pyrazole Core: Enhances aromatic stability and participates in hydrogen bonding via nitrogen atoms.

  • Tetrahydro-2H-pyran-4-yl Group: Introduces steric bulk and modulates solubility through its ether oxygen.

  • Hydroxymethyl Group: Provides a polar functional group for further chemical modifications or biological interactions.

The molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol .

Chemical and Physical Properties

Physicochemical Data

While direct measurements for (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol are unavailable, analogous compounds offer predictive insights:

PropertyValue (Analogous Compound)Source
Boiling Point105 °C
Density1.000±0.06 g/cm³
Refractive Index1.4600
Water SolubilitySlightly soluble
pKa14.85±0.10

The hydroxymethyl group likely enhances water solubility compared to non-hydroxylated analogs, while the tetrahydropyran ring improves lipid membrane permeability .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks for O-H (3200–3600 cm⁻¹), C-O (1050–1150 cm⁻¹), and aromatic C=N (1500–1600 cm⁻¹).

  • NMR: Proton signals for the pyran ring (δ 1.5–4.0 ppm), pyrazole protons (δ 6.5–8.0 ppm), and hydroxymethyl group (δ 3.5–4.5 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound can be synthesized via multi-step organic reactions, leveraging strategies from related pyrazole derivatives :

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction connects a pyrazole boronic ester to a halogenated aromatic precursor. For example:

  • Reactants:

    • 5-Bromo-1H-pyrazol-4-yl)methanol

    • Tetrahydro-2H-pyran-4-ylboronic acid

  • Catalyst: Pd(OAc)₂ (0.6–0.8 mol%) .

  • Solvent System: THF/water or acetonitrile/water .

  • Conditions: 70°C for 2–5 hours.

This method achieves yields >80% with minimal palladium residues .

Post-Functionalization

  • Hydroxymethyl Introduction: Oxidation of a methyl group using KMnO₄ or OsO₄ under acidic conditions.

  • Protection/Deprotection: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) during coupling steps .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structural motifs align with bioactive molecules:

  • Androgen Receptor Antagonists: Pyrazole derivatives are critical in synthesizing anti-prostate cancer agents .

  • Cannabinoid Receptor Agonists: Analogous tetrahydropyran-methyl compounds act on CB2 receptors .

Material Science

  • Coordination Polymers: The pyrazole nitrogen atoms can bind metal ions, enabling applications in catalysis or sensing.

  • Liquid Crystals: The rigid pyran ring and flexible hydroxymethyl group may stabilize mesophases.

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